3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7H-pyrrolo[2,3-b]pyridine
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Overview
Description
Compound “3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7H-pyrrolo[2,3-b]pyridine” is known as methyltrichlorosilane. It is an organosilicon compound with the chemical formula CH₃SiCl₃. This compound is a colorless liquid with a sharp odor similar to hydrochloric acid. Methyltrichlorosilane is primarily used as a precursor for forming various cross-linked siloxane polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltrichlorosilane is produced through the direct process of reacting chloromethane with elemental silicon in the presence of a copper catalyst at a temperature of at least 250°C. The reaction can be represented as follows: [ 2 \text{CH}_3\text{Cl} + \text{Si} \rightarrow (\text{CH}_3)_4-n\text{SiCl}_n + \text{other products} ] While this reaction is standard in industrial silicone production, it is inefficient with respect to methyltrichlorosilane. To increase the yield of methyltrichlorosilane, the amount of metal catalyst is reduced .
Industrial Production Methods: The industrial production of methyltrichlorosilane follows the same synthetic route but is optimized for large-scale production. The process involves the continuous feeding of chloromethane and silicon into a reactor with a copper catalyst, maintaining the reaction temperature and pressure to maximize yield .
Types of Reactions:
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Hydrolysis: Methyltrichlorosilane undergoes hydrolysis to form silanol and hydrochloric acid: [ \text{CH}_3\text{SiCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si(OH)}_3 + 3 \text{HCl} ] The silanol is unstable and condenses to form a polymer network: [ \text{CH}_3\text{Si(OH)}_3 \rightarrow \text{CH}3\text{SiO}{1.5} + 1.5 \text{H}_2\text{O} ]
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Alcoholysis: Reaction with alcohols to form alkoxysilanes. For example, methanol converts it to trimethoxymethylsilane: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3)_3 + 3 \text{HCl} ]
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Reduction: Reduction with alkali metals forms a highly crosslinked material called polymethylsilyne: [ n \text{CH}_3\text{SiCl}_3 + 3n \text{Na} \rightarrow [\text{CH}_3\text{Si}]_n + 3n \text{NaCl} ]
Common Reagents and Conditions:
Hydrolysis: Water
Alcoholysis: Alcohols (e.g., methanol)
Reduction: Alkali metals (e.g., sodium)
Major Products:
Hydrolysis: Silanol and hydrochloric acid
Alcoholysis: Alkoxysilanes and hydrochloric acid
Reduction: Polymethylsilyne and sodium chloride
Scientific Research Applications
Methyltrichlorosilane has various applications in scientific research:
Chemistry: Used as a precursor for synthesizing siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces to create hydrophobic coatings.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of silicone resins, adhesives, and sealants.
Mechanism of Action
Methyltrichlorosilane exerts its effects primarily through its reactivity with water and alcohols, leading to the formation of silanol and alkoxysilanes. These reactions are crucial for the formation of cross-linked siloxane polymers, which are used in various applications. The molecular targets include hydroxyl groups on surfaces, which react with methyltrichlorosilane to form stable bonds .
Comparison with Similar Compounds
- Dimethyldichlorosilane (CH₃)₂SiCl₂
- Trimethylchlorosilane (CH₃)₃SiCl
Comparison:
- Methyltrichlorosilane vs. Dimethyldichlorosilane: Methyltrichlorosilane has three chlorine atoms and one methyl group, making it more reactive in hydrolysis and alcoholysis reactions compared to dimethyldichlorosilane, which has two chlorine atoms and two methyl groups.
- Methyltrichlorosilane vs. Trimethylchlorosilane: Methyltrichlorosilane is more reactive due to the presence of three chlorine atoms, whereas trimethylchlorosilane has only one chlorine atom and three methyl groups, making it less reactive .
Methyltrichlorosilane’s unique reactivity and ability to form cross-linked polymers make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJGQVFWEPNYSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C3C2=CC=CN3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CN=C3C2=CC=CN3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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